![molecular formula C18H15NO4S B1637410 3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylsäure CAS No. 298187-97-0](/img/structure/B1637410.png)
3-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}acrylsäure
Übersicht
Beschreibung
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Wissenschaftliche Forschungsanwendungen
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of the compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
The compound 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the process by which these marked proteins are broken down and removed from the cell .
Biochemical Pathways
The degradation of β-catenin by 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid affects the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins that play a role in embryogenesis and cancer. By inducing the degradation of β-catenin, the compound effectively inhibits the Wnt signaling pathway .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The result of the action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is the inhibition of Wnt signaling-dependent proliferation of cancer cells . By degrading β-catenin and inhibiting the Wnt signaling pathway, the compound prevents the proliferation of cancer cells . This suggests that the compound may have potential therapeutic applications in the treatment of cancers that are driven by aberrant Wnt signaling.
Biochemische Analyse
Biochemical Properties
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid has been found to interact with β-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . It targets β-catenin via direct affinity interaction within the C-terminal two thirds of the Armadillo repeat region, inducing β-catenin ubiquitination and proteasomal degradation .
Cellular Effects
In cellular contexts, 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid has shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells . It exhibits little efficacy in Wnt-independent cultures .
Molecular Mechanism
The molecular mechanism of action of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid involves its interaction with β-catenin . By binding to β-catenin, it induces ubiquitination and proteasomal degradation of β-catenin, thereby inhibiting Wnt signaling-dependent proliferation of cancer cells .
Dosage Effects in Animal Models
In animal models, daily intraperitoneal injection of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid has been found to be efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against the Wnt-independent H460 tumor growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid typically involves multi-step organic reactionsThe final step involves the addition of the acrylic acid moiety via a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{1-[(4-Nitrophenyl)sulfonyl]-1h-indol-3-yl}acrylic acid
- 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}propanoic acid
- 3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}butanoic acid
Uniqueness
3-{1-[(4-Methylphenyl)sulfonyl]-1h-indol-3-yl}acrylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylphenylsulfonyl group enhances its stability and reactivity, while the acrylic acid moiety allows for additional functionalization and interaction with biological targets .
Eigenschaften
IUPAC Name |
(E)-3-[1-(4-methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c1-13-6-9-15(10-7-13)24(22,23)19-12-14(8-11-18(20)21)16-4-2-3-5-17(16)19/h2-12H,1H3,(H,20,21)/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOIGITWGUHKORS-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


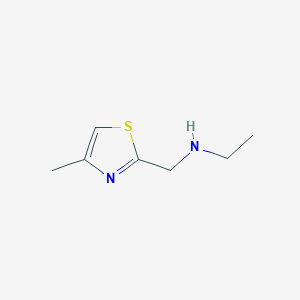
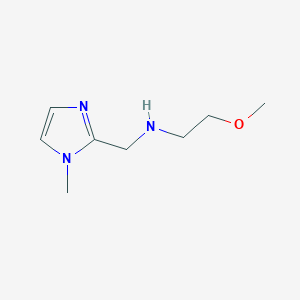



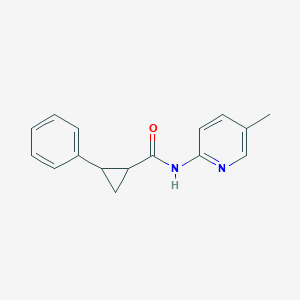
![3-(6-Aminobenzo[d]thiazol-2-yl)phenol](/img/structure/B1637343.png)
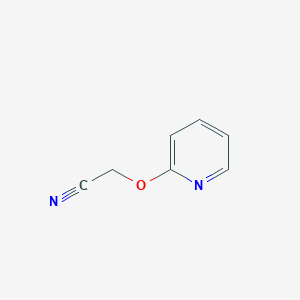

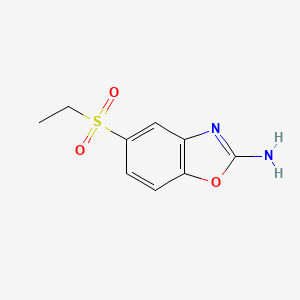
![2-[2-(4-Bromophenyl)vinyl]-4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1637364.png)
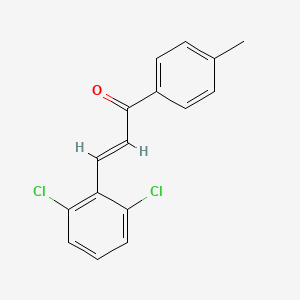
![(E)-2-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)ethyl acetate](/img/structure/B1637372.png)
![(21Z)-12-Hydroxy-14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one](/img/structure/B1637379.png)
